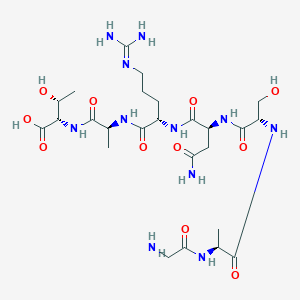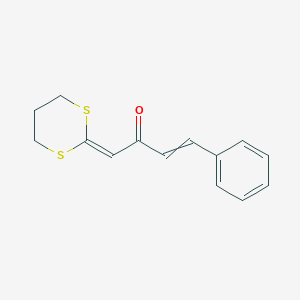
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is an organic compound characterized by the presence of a dithiane ring and a phenyl group attached to a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring by the condensation of the dithiol with the carbonyl compound. Common catalysts used in this reaction include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction of the compound can be achieved using agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Applications De Recherche Scientifique
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in substitution and addition reactions. The phenyl group contributes to the compound’s stability and reactivity by providing resonance stabilization. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its chemical behavior .
Comparaison Avec Des Composés Similaires
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP): Similar in structure but with additional dithiane rings.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate (ECDYA): Shares the dithiane ring but differs in the functional groups attached.
Uniqueness: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is unique due to its combination of a dithiane ring and a phenylbutenone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
154051-57-7 |
|---|---|
Formule moléculaire |
C14H14OS2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-ylidene)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C14H14OS2/c15-13(11-14-16-9-4-10-17-14)8-7-12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2 |
Clé InChI |
OYKUQQBAVIQJLF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=CC(=O)C=CC2=CC=CC=C2)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


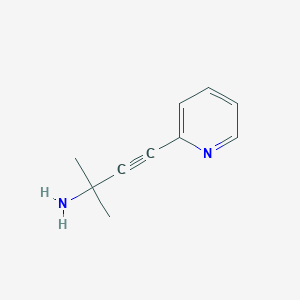
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
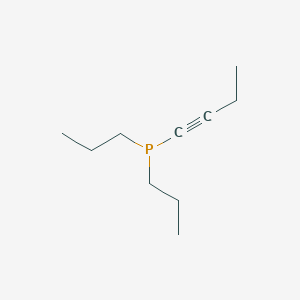

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
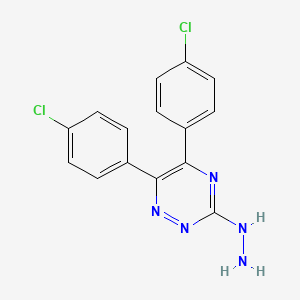
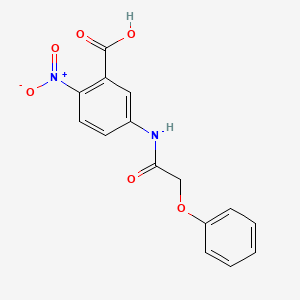
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
